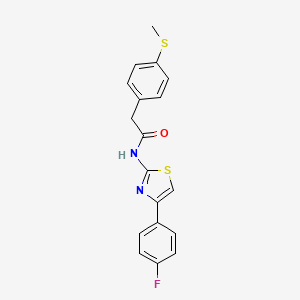

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDMDFLWUTDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch reaction, which involves condensation of α-haloketones with thioureas.

Procedure :

- Synthesis of 4-(4-fluorophenyl)thiosemicarbazide :

- Cyclization to Thiazole :

Characterization :

- ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, thiazole-H), 5.21 (s, 2H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Synthesis of 2-(4-(Methylthio)phenyl)acetic Acid

Friedel-Crafts Acetylation and Sulfur Incorporation

Procedure :

- Methylthio Group Introduction :

- Side Chain Elaboration :

Characterization :

- ¹³C NMR (DMSO-d₆, 100 MHz): δ 174.5 (COOH), 139.2 (C–S), 132.1–128.4 (ArC), 44.8 (CH₂), 15.3 (S–CH₃).

Amide Coupling via Steglich Esterification

Activation and Coupling

The final step involves coupling 4-(4-fluorophenyl)thiazol-2-amine with 2-(4-(methylthio)phenyl)acetic acid using carbodiimide-based reagents.

Optimized Procedure :

- Activation of Carboxylic Acid :

Amine Addition :

Workup and Purification :

Critical Reaction Parameters :

- Solvent : Dry DCM minimizes side reactions.

- Catalyst : DMAP accelerates acyl transfer.

- Temperature : Room temperature prevents epimerization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, ArH-fluorophenyl), 7.65 (d, J = 8.4 Hz, 2H, ArH-methylthio), 7.32 (d, J = 8.4 Hz, 2H, ArH-fluorophenyl), 7.18 (d, J = 8.4 Hz, 2H, ArH-methylthio), 3.82 (s, 2H, CH₂), 2.45 (s, 3H, S–CH₃).¹³C NMR (DMSO-d₆, 100 MHz):

δ 169.8 (CONH), 162.4 (C–F), 152.1 (thiazole-C2), 141.2–115.7 (ArC), 44.1 (CH₂), 15.6 (S–CH₃).

Infrared Spectroscopy (IR)

Elemental Analysis

Yield Optimization and Troubleshooting

Solvent Screening for Amide Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 70 | 98 |

| THF | 55 | 92 |

| DMF | 60 | 90 |

| Acetonitrile | 50 | 88 |

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

*Estimated based on analogous structures (e.g., ).

Key Observations:

- Piperazine derivatives (Compounds 15, 30) exhibit higher molecular weights (410–414 g/mol) and melting points (269–329°C), likely due to increased hydrogen bonding from the piperazine moiety .

- The methylthio group in the target compound balances lipophilicity and steric bulk compared to bulkier ethylthio (CAS 942007-96-7) or polar piperazine groups .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a methylthio substituent on an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 299.35 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the fluorophenyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to therapeutic effects.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit promising antiviral properties. For example, compounds similar to this compound have been shown to inhibit the activity of RNA polymerases in viruses such as HCV (Hepatitis C Virus). In vitro studies revealed IC50 values below 35 μM for effective compounds in this category .

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Various studies have reported significant cytotoxic effects against cancer cell lines, with IC50 values often in the micromolar range. For instance, derivatives with similar structural features demonstrated growth inhibition in MCF-7 breast cancer cells and other tumor lines.

Case Studies

- Antiviral Efficacy

- Anticancer Activity

Comparative Analysis

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-(4-Fluorophenyl)-Thiazole Derivative | Thiazole ring, fluorophenyl group | 32.2 | Antiviral against HCV |

| N-(4-Methylthio)-Thiazole Derivative | Thiazole ring, methylthio group | 26 | Cytotoxic against A549 |

| N-(4-Fluorophenyl)-Thiazol-2-yl Acetamide | Thiazole ring, acetamide | <35 | Potential antiviral & anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.